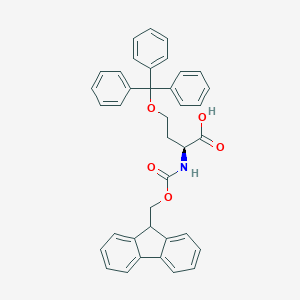
Fmoc-O-磷酸-L-酪氨酸
描述
Fmoc-O-Phospho-L-tyrosine is a white to off-white powder . It is used in the synthesis of an asparagine mimetic-containing phosphopeptide as an antagonist of the Grb2-SH2 domain . It is an excellent building block for the preparation of D-phosphotyrosine-containing peptides by Fmoc SPPS .
Synthesis Analysis
A number of biologically relevant O4-phospho-L-tyrosine-containing peptides have been synthesized by either the global phosphorylation of the side-chain-unprotected L-tyrosine moiety in presynthesized resin-bound peptides or alternatively by the incorporation of suitably protected O4-phospho-L-tyrosine building blocks in the continuous-flow method of Fmoc solid-phase peptide synthesis .
Molecular Structure Analysis
The molecular structure of Fmoc-O-Phospho-L-tyrosine is complex and involves several components . The molecular formula is C24H22NO8P .
Chemical Reactions Analysis
The chemical reactions involving Fmoc-O-Phospho-L-tyrosine are complex and involve several steps . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Physical And Chemical Properties Analysis
Fmoc-O-Phospho-L-tyrosine is a white to off-white powder . Its molecular weight is 483.41 g/mol . The melting point is between 138 - 172 °C . The optical rotation is [a]D20 = 6.5 ± 2 º (C=2 in MeOH) .
科学研究应用
Fmoc-O-Phospho-L-tyrosine: A Comprehensive Analysis of Scientific Research Applications
Synthesis of Phosphopeptides: Fmoc-O-Phospho-L-tyrosine is utilized in the synthesis of phosphopeptides, which are crucial in studying protein phosphorylation, a post-translational modification that regulates various cellular processes. This compound helps in creating specific phosphopeptide sequences that mimic the phosphorylated proteins, aiding in the research of signal transduction pathways .
Antagonists of Protein Domains: It is used to create peptides that act as antagonists to specific protein domains such as the Grb2-SH2 domain. This application is significant in the development of therapeutic agents targeting protein-protein interactions involved in disease pathways .
Solid-Phase Peptide Synthesis (SPPS): In solid-phase peptide synthesis, Fmoc-O-Phospho-L-tyrosine is incorporated as a building block for peptides containing O-phospho-L-tyrosine residues. This method allows for the efficient and precise assembly of complex peptide chains with phosphorylated tyrosine residues .
Study of Protein-Protein Interactions: The phosphopeptides synthesized using Fmoc-O-Phospho-L-tyrosine can be used to study protein-protein interactions, especially those involving SH2 domains that recognize phosphorylated tyrosine residues on signaling proteins .
Development of Asparagine Mimetics: This compound is instrumental in developing asparagine mimetic-containing phosphopeptides, which have potential applications in disrupting protein-protein interactions that are critical in various diseases .
Research on Cellular Signaling Mechanisms: By enabling the synthesis of phosphopeptides, Fmoc-O-Phospho-L-tyrosine contributes to research on cellular signaling mechanisms, particularly those involving tyrosine phosphorylation events .
These applications highlight the versatility and importance of Fmoc-O-Phospho-L-tyrosine in scientific research, particularly in the fields of biochemistry and molecular biology.
For further details or specific inquiries about each application, feel free to ask!
ChemicalBook - Fmoc-O-Phospho-L-tyrosine Eurekamag - Alternative strategies for the fmoc solid phase synthesis of o 4
安全和危害
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phosphonooxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22NO8P/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H2,29,30,31)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXUJIHSMANWDW-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933206 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-O-phosphonotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-O-Phospho-L-tyrosine | |
CAS RN |
147762-53-6 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-O-phosphonotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phosphotyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Fmoc-O-Phospho-L-tyrosine facilitate the detection of Hg(II) ions?
A1: Fmoc-O-Phospho-L-tyrosine acts as a substrate for the enzyme alkaline phosphatase. In the presence of this enzyme, Fmoc-O-Phospho-L-tyrosine undergoes dephosphorylation. This dephosphorylation reaction is inhibited by Hg(II) ions. Therefore, the presence of Hg(II) ions hinders the formation of the dephosphorylated product. This product is crucial as it acts as both a reducing and stabilizing agent for the synthesis of gold nanoparticles (AuNPs). By monitoring the formation of AuNPs (through colorimetric analysis), the presence of Hg(II) can be indirectly detected. The lack of AuNP formation, or a decrease in their concentration, would indicate the presence of Hg(II) ions in the solution [].
Q2: What are the advantages of using an enzymatic approach for the synthesis of AuNPs in this detection method?
A2: The enzymatic synthesis of AuNPs using alkaline phosphatase and Fmoc-O-Phospho-L-tyrosine offers several advantages for Hg(II) detection:
- High selectivity: Enzymes like alkaline phosphatase exhibit high substrate specificity, ensuring that the AuNP synthesis is primarily triggered by the dephosphorylation of Fmoc-O-Phospho-L-tyrosine and is sensitive to its inhibition by Hg(II) []. This reduces the chances of false positives from other ions.
- Mild reaction conditions: Enzymatic reactions typically occur under mild conditions (room temperature, physiological pH), making the process easier to control and potentially more environmentally friendly compared to traditional chemical synthesis methods for AuNPs [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















